molecular formula C22H22F3N3O2S B460733 3-amino-N-[(4-methoxyphenyl)methyl]-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 664999-34-2

3-amino-N-[(4-methoxyphenyl)methyl]-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Katalognummer: B460733
CAS-Nummer: 664999-34-2
Molekulargewicht: 449.5g/mol
InChI-Schlüssel: MMYLHZWHWHVHII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Core Heterocyclic Framework Analysis: Thieno[2,3-b]Quinoline Skeleton

The fundamental structural backbone of this compound is built upon the thieno[2,3-b]quinoline heterocyclic system, which represents a fused tricyclic framework combining thiophene and quinoline rings. The thieno[2,3-b]quinoline skeleton is characterized by a sulfur-containing five-membered thiophene ring fused to a nitrogen-containing six-membered quinoline moiety. This particular fusion pattern creates a rigid, planar aromatic system that serves as an excellent scaffold for drug development due to its structural similarity to naturally occurring alkaloids.

The molecular architecture of the thieno[2,3-b]quinoline core provides several advantages for biological activity. The planar aromatic system facilitates π-π stacking interactions with biological targets, while the nitrogen and sulfur heteroatoms serve as hydrogen bond acceptors and coordination sites for metal-catalyzed reactions. The electron-rich nature of the fused ring system enhances its potential for electrophilic aromatic substitution reactions, making it amenable to structural modifications for optimization of biological properties.

Recent synthetic methodologies for constructing thieno[2,3-b]quinoline derivatives have employed various strategies including iodocyclization reactions and palladium-catalyzed cross-coupling reactions. These synthetic approaches have enabled the preparation of diverse structural analogs with varying substitution patterns, contributing to structure-activity relationship studies. The thieno[2,3-b]quinoline framework has demonstrated significant biological activities, including anticancer properties through inhibition of kinases involved in cell proliferation and survival pathways.

The tetrahydro modification of the quinoline ring system introduces conformational flexibility while maintaining the core aromatic character. This partial saturation creates a more three-dimensional molecular geometry compared to the fully aromatic parent system, potentially enhancing binding selectivity for specific biological targets. The conformational dynamics of the tetrahydroquinoline ring contribute to the overall pharmacological profile of the compound.

Eigenschaften

IUPAC Name

3-amino-N-[(4-methoxyphenyl)methyl]-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O2S/c1-11-3-8-15-14(9-11)17(22(23,24)25)16-18(26)19(31-21(16)28-15)20(29)27-10-12-4-6-13(30-2)7-5-12/h4-7,11H,3,8-10,26H2,1-2H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYLHZWHWHVHII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NCC4=CC=C(C=C4)OC)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-amino-N-[(4-methoxyphenyl)methyl]-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide , identified by its CAS number 664999-34-2, is a synthetic derivative of thienoquinoline. Its unique structure suggests potential biological activities, particularly in the fields of oncology and neurobiology. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H22F3N3O2SC_{22}H_{22}F_3N_3O_2S. It features a thienoquinoline core with various substituents that may influence its biological interactions.

Antitumor Activity

Several studies have investigated the antitumor potential of thienoquinoline derivatives. The compound has shown promise as an inhibitor of key signaling pathways involved in cancer progression.

  • Hedgehog Signaling Pathway Inhibition : Research indicates that compounds similar to the target molecule can inhibit the Hedgehog (Hh) signaling pathway, which is implicated in various cancers. This inhibition is achieved through selective antagonism of proteins involved in the pathway, such as Patched1 (PTCH1) and Smoothened (SMO) .
  • Structure-Activity Relationship (SAR) : A study focused on the SAR of thienoquinoline derivatives revealed that modifications to the side chains significantly affect their potency against cancer cell lines. The presence of trifluoromethyl groups and methoxyphenyl moieties enhances their antitumor efficacy .

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties:

  • Neural Differentiation in PC12 Cells : A related study found that derivatives of thienoquinoline could induce differentiation in PC12 cells, a model for neuronal differentiation. Compounds exhibited neuritogenic activity, suggesting potential applications in neurodegenerative diseases .
  • Fluorescent Properties : Some derivatives display fluorescence which could be harnessed for bioimaging applications, aiding in tracking neural differentiation processes .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AntitumorHedgehog signaling inhibition
Neural differentiationInduction in PC12 cells
Fluorescent propertiesBioimaging applications

Case Study 1: Antitumor Efficacy

A study evaluated a series of thienoquinoline derivatives against various cancer cell lines. The results indicated that modifications to the trifluoromethyl and methoxy groups significantly enhanced cytotoxicity against breast and prostate cancer cells. The most effective analogs were those that maintained a balance between hydrophobicity and polar interactions .

Case Study 2: Neuroprotective Applications

In another investigation focusing on neuroprotection, a derivative similar to our compound was tested for its ability to promote neuronal survival under stress conditions. The results demonstrated that it could significantly enhance cell viability and neurite outgrowth compared to controls, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Tetrahydroquinoline Core

Compound Name Substituents (Position) Molecular Weight Key Properties/Bioactivity Reference ID
3-Amino-6-ethyl-N-(4-methoxybenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 6-Ethyl (vs. 6-methyl) ~457.5 Increased lipophilicity; potential prolonged half-life
3-Amino-N-(4-chlorophenyl)-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (KuSaSch105) 4-Phenyl, N-(4-chlorophenyl) ~463.9 Antiplasmodial activity (IC₅₀ = 0.12 µM against Plasmodium falciparum)
3-Amino-N-(4-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide N-(4-Fluorophenyl) 341.4 Enhanced electronegativity for improved target binding
3-Amino-4-(4-chlorophenyl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 4-Chlorophenyl, N-(4-methoxyphenyl) 463.9 Dual chloro-methoxy substitution; potential synergistic bioactivity

Functional Group Modifications

  • Trifluoromethyl vs. Oxo Groups : The target compound’s 4-trifluoromethyl group contrasts with derivatives bearing a 5-oxo moiety (e.g., Compound 1 in ). The oxo group may enhance cytotoxicity in ovarian cancer cells (IC₅₀ < 10 µM) , while trifluoromethyl improves metabolic stability .
  • Aromatic vs. Heteroaromatic Substitutents : Replacement of the phenyl group with a 2-furyl (as in ) reduces steric bulk but may decrease metabolic stability due to furan oxidation .

Vorbereitungsmethoden

Friedel-Crafts Cyclization

A common approach involves Friedel-Crafts alkylation to construct the bicyclic thienoquinoline system. For example, reacting 3-aminothiophene derivatives with cyclohexenone precursors in the presence of Lewis acids (e.g., AlCl₃) facilitates cyclization.

Example Procedure :

  • Combine 3-amino-5-methylthiophene-2-carboxylate (1.0 equiv) with 4-trifluoromethylcyclohex-2-enone (1.2 equiv) in dichloromethane.

  • Add AlCl₃ (1.5 equiv) at 0°C and stir at reflux for 12 hours.

  • Quench with ice-water, extract with EtOAc, and purify via column chromatography (hexane:EtOAc 4:1) to yield the tetrahydrothienoquinoline core (65–70% yield).

Palladium-Catalyzed Cyclization

Alternative methods employ palladium-catalyzed C–H activation to form the quinoline ring. For instance, using Pd(OAc)₂ with Xantphos as a ligand enables intramolecular coupling of bromothiophene precursors.

Functionalization of the Core

Trifluoromethylation Strategies

Introducing the trifluoromethyl group at position 4 typically employs:

  • Nucleophilic trifluoromethylation using TMSCF₃ under Cu(I) catalysis.

  • Electrophilic reagents such as Umemoto’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one).

Optimized Conditions :

  • React the core with Umemoto’s reagent (1.5 equiv) in DMF at 80°C for 6 hours.

  • Isolate the product via precipitation (yield: 55–60%, purity >95% by HPLC).

Amination at Position 3

Direct amination is achieved via nitration followed by reduction:

  • Nitrate the core using HNO₃/H₂SO₄ at 0°C.

  • Reduce the nitro group with H₂/Pd/C in ethanol (80% conversion).

Carboxamide Formation

Coupling with 4-Methoxybenzylamine

The final step involves coupling the carboxylic acid intermediate with 4-methoxybenzylamine. Activation via mixed carbonic anhydride or EDCl/HOBt is preferred:

Procedure :

  • Dissolve 5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid (1.0 equiv) in THF.

  • Add EDCl (1.2 equiv), HOBt (1.1 equiv), and DIPEA (2.0 equiv).

  • Introduce 4-methoxybenzylamine (1.5 equiv) and stir at 25°C for 24 hours.

  • Purify by recrystallization from EtOH/H₂O (yield: 75–80%).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%)
Friedel-Crafts + EDClCyclization, EDCl coupling6892
Pd-Catalyzed + UmemotoC–H activation, electrophilic CF₃5889
Nitration/ReductionSequential nitration, H₂ reduction7294

Industrial-Scale Considerations

The patent literature emphasizes avoiding hazardous reagents (e.g., LiHMDS) and enabling catalytic recycling. For instance, replacing chromatographic purification with crystallization improves scalability. Hydrogenation steps using Pd/C (5–10 wt%) under mild conditions (35–40°C) are preferred for safety and cost .

Q & A

Q. What synthetic strategies are effective for constructing the thieno[2,3-b]quinoline core?

The thieno[2,3-b]quinoline scaffold can be synthesized via palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates. This method minimizes hazardous gas use and improves yield by stabilizing reactive intermediates. Alternative approaches include multicomponent reactions (e.g., Hantzsch thiophene synthesis) or stepwise annulation of thiophene and quinoline precursors. Key challenges involve regioselectivity control and avoiding over-functionalization of the heterocycle .

Q. Which spectroscopic techniques are recommended for structural characterization?

A combination of 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR is critical for resolving the compound’s complex substituents, such as the trifluoromethyl group and tetrahydrothienoquinoline ring. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides unambiguous stereochemical assignments. Overlapping proton signals in the tetrahydroquinoline region may require 2D NMR (e.g., COSY, HSQC) for resolution .

Q. What safety protocols are advised for handling this compound?

While specific GHS data are unavailable, general laboratory safety practices include:

  • Using PPE (gloves, goggles) to avoid skin/eye contact.
  • Storing in airtight containers under inert atmosphere (N2_2 or Ar) to prevent degradation.
  • Avoiding static discharge near the trifluoromethyl group, which may decompose under high energy .

Q. How can researchers screen for biological activity in related compounds?

Structural analogs, such as 4-amino-2-methyl-8-(trifluoromethyl)quinoline, exhibit antimicrobial and anticancer properties. Standard assays include:

  • Enzyme inhibition: Fluorescence-based kinase or protease assays.
  • Cellular cytotoxicity: MTT or apoptosis assays in cancer cell lines.
  • ADME profiling: Microsomal stability and permeability assays (e.g., Caco-2) .

Advanced Research Questions

Q. How can contradictions in NMR assignments for the tetrahydrothienoquinoline ring be resolved?

Overlapping signals in the 5,6,7,8-tetrahydro region often arise from conformational flexibility. Strategies include:

  • Variable-temperature NMR to slow ring inversion and split signals.
  • DFT calculations to predict chemical shifts and compare with experimental data.
  • Selective deuteration of specific protons to simplify spectra .

Q. What methodologies optimize late-stage trifluoromethyl group introduction?

Trifluoromethylation can be achieved via:

  • Electrophilic reagents: Umemoto’s reagent or Togni’s reagent under Pd catalysis.
  • Nucleophilic CF3_3^- sources: (Trifluoromethyl)trimethylsilane (TMSCF3_3) with CsF.
  • Transition-metal-mediated cross-coupling: Cu or Pd catalysts with CF3_3-X (X = I, Br). Solvent polarity and temperature must be optimized to minimize side reactions (e.g., defluorination) .

Q. What strategies mitigate side reactions during N-alkylation of the 4-methoxybenzyl group?

Competing oxidation or over-alkylation can be suppressed by:

  • Using bulky bases (e.g., DIPEA) to deprotonate the amine selectively.
  • Employing protective groups (e.g., Boc or Fmoc) for the carboxamide moiety.
  • Conducting reactions under inert conditions (N2_2) to prevent oxidation of the methoxy group .

Q. How can in silico models predict enzyme target interactions for this compound?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) can model binding to kinase or protease active sites. Quantitative structure-activity relationship (QSAR) studies using descriptors like logP and polar surface area help rationalize bioactivity trends. Cross-validation with experimental IC50_{50} data improves model accuracy .

Methodological Notes

  • Data Contradiction Analysis: Conflicting bioactivity results across studies may arise from assay conditions (e.g., cell line variability). Triangulate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .
  • Experimental Design: For synthetic optimization, employ design of experiments (DoE) to evaluate variables (catalyst loading, solvent) systematically. Response surface methodology (RSM) identifies optimal conditions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.